molecular formula C8H9BrO2 B096659 (4-Bromo-3-methoxyphenyl)methanol CAS No. 17100-64-0

(4-Bromo-3-methoxyphenyl)methanol

Cat. No. B096659
CAS RN: 17100-64-0
M. Wt: 217.06 g/mol
InChI Key: KXUYHKRDJBTPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Bromo-3-methoxyphenyl)methanol" is a brominated and methoxylated phenyl methanol. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These papers discuss various brominated phenolic compounds and their derivatives, which can offer indirect information about the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through multi-step procedures. For instance, a 7-step synthesis procedure is described for enantiomerically pure diarylethanes, starting from a brominated and chlorinated phenyl ketone . Similarly, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through bromination, oxidation, and esterification, starting from vanillin . These methods suggest that the synthesis of "(4-Bromo-3-methoxyphenyl)methanol" could potentially be achieved through similar bromination and functional group modification strategies.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with specific cell dimensions . Another study reported the unusual tetramer formation of (4-methoxyphenyl)diphenylmethanol, linked by hydrogen bonds . These findings suggest that "(4-Bromo-3-methoxyphenyl)methanol" may also form interesting structural motifs due to the presence of bromine and methoxy groups.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be influenced by the presence of bromine, which is a good leaving group in nucleophilic substitution reactions. The synthesis of vicinal haloethers bearing a malononitrile group indicates that methanol can participate in and dominate the reaction outcome . This implies that "(4-Bromo-3-methoxyphenyl)methanol" could undergo similar reactions where methanol acts as a nucleophile or solvent.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often characterized by their crystalline structure, melting points, and solubility. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate is stabilized by various hydrogen bonds and exhibits halogen bonding . These properties are crucial for understanding the behavior of "(4-Bromo-3-methoxyphenyl)methanol" in different environments and could predict its solubility, stability, and reactivity.

Scientific Research Applications

  • Antibacterial Properties: Bromophenols isolated from the marine alga Rhodomela confervoides, which are structurally related to (4-Bromo-3-methoxyphenyl)methanol, have shown antibacterial activity. Compound 5 in the study was particularly effective against five strains of bacteria (Xu et al., 2003).

  • Rearrangement Studies: Research involving cationic rearrangement of compounds structurally similar to (4-Bromo-3-methoxyphenyl)methanol has been conducted. These studies contribute to the understanding of chemical reactions and molecular transformations (Hasegawa et al., 1993).

  • Photosubstitution Reactions: Studies on the photosubstitution of methoxyphenyl phosphates, including compounds related to (4-Bromo-3-methoxyphenyl)methanol, have been conducted. These reactions are significant in understanding light-induced chemical processes (Nakamura et al., 1993).

  • Asymmetric Synthesis: Research has been done on the asymmetric synthesis of α-hydroxy esters using chiral auxiliaries related to (4-Bromo-3-methoxyphenyl)methanol. This is important in the field of stereoselective synthesis (Jung et al., 2000).

  • Proton Exchange Membranes: Studies involving monomers containing methoxyphenyl groups, akin to (4-Bromo-3-methoxyphenyl)methanol, have been conducted for the development of proton exchange membranes in fuel cell applications. These studies focus on the balance between proton conductivity and water swelling (Wang et al., 2012).

  • Total Synthesis of Biologically Active Compounds: The total synthesis of biologically active natural products, starting from compounds similar to (4-Bromo-3-methoxyphenyl)methanol, has been reported. Such syntheses are crucial for the production of pharmaceutical compounds (Akbaba et al., 2010).

Safety And Hazards

“(4-Bromo-3-methoxyphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromo-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYHKRDJBTPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543584
Record name (4-Bromo-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methoxyphenyl)methanol

CAS RN

17100-64-0
Record name 4-Bromo-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17100-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-3-methoxyphenyl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-3-methoxybenzoic acid (23.1 g, 0.1 m) dissolved in tetrahydrofuran (200 ml) is added to 1M borane in tetrahydrofuran (150 ml) stirred at 5°. The mixture is refluxed, cooled, treated with methanol, refluxed and concentrated in vacuo to give 4-bromo-3-methoxybenzyl alcohol.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5.00 g of 3-methoxybenzyl alcohol in MeCN-water (180 ml, 1:1) was added 8.60 g sodium hydrogen sulfite and 8.19 g of sodium bromate and the reaction mixture was stirred at room temperature for two hours. After the reaction, an aqueous solution of 10% sodium thiosulfate and Et2O were added, and liquid separation was performed. After the organic layer was sequentially washed with 5% K2CO3, water and saturated brine, and dried over MgSO4, the drying agent was separated by filtration and the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silicagel 60; mobile phase: EtOAc/n-hexane=1/4; v/v) to obtain 5.02 g of the title compound (colorless solid).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-methoxyphenyl)methanol
Reactant of Route 2
(4-Bromo-3-methoxyphenyl)methanol
Reactant of Route 3
(4-Bromo-3-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Bromo-3-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Bromo-3-methoxyphenyl)methanol
Reactant of Route 6
(4-Bromo-3-methoxyphenyl)methanol

Citations

For This Compound
1
Citations
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The present invention relates to polysubstituted imidazolone derivatives, to the pharmaceutical compositions comprising them and to the therapeutic uses thereof in the human and …
Number of citations: 0 www.patentsencyclopedia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.